3-Chloro-2-iodobenzotrifluoride

Cross-Coupling Catalysis Ortho Effect

Ortho-iodo/meta-chloro pattern enables sequential, chemoselective Pd-catalyzed coupling—iodine reacts first under mild conditions while chlorine remains intact. This orthogonal reactivity eliminates protecting group steps, reduces synthesis count, and improves yields in complex pharmaceutical and agrochemical intermediates. Enhanced lipophilicity (XLogP3 4.1) and metabolic stability make it ideal for CNS-penetrant candidates. For R&D use only.

Molecular Formula C7H3ClF3I
Molecular Weight 306.45 g/mol
CAS No. 203626-41-9
Cat. No. B1369539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodobenzotrifluoride
CAS203626-41-9
Molecular FormulaC7H3ClF3I
Molecular Weight306.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)I)C(F)(F)F
InChIInChI=1S/C7H3ClF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H
InChIKeyIEWCYWSKUHXVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodobenzotrifluoride (CAS 203626-41-9): A Dual Halogen Benzotrifluoride Building Block for Orthogonal Cross-Coupling and Medicinal Chemistry Procurement


3-Chloro-2-iodobenzotrifluoride (CAS 203626-41-9) is a polyhalogenated aromatic building block characterized by the concurrent presence of a chloro, an iodo, and a trifluoromethyl group on a single benzene ring . The compound exists as a colorless crystalline solid at ambient temperature, with a molecular weight of 306.45 g/mol and a reported melting point of 40-42°C . Its structural hallmark is the ortho-iodo substitution pattern relative to the trifluoromethyl group and a meta-chloro substituent, which establishes a defined reactivity gradient exploitable for sequential, chemoselective palladium-catalyzed cross-coupling reactions [1]. The trifluoromethyl moiety confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, positioning this compound as a versatile intermediate for pharmaceutical, agrochemical, and advanced materials research [2].

Why Generic Halobenzotrifluorides Cannot Substitute for 3-Chloro-2-iodobenzotrifluoride in Reaction Planning and Procurement


In-class halogenated benzotrifluorides, such as 3-chlorobenzotrifluoride, 4-chloro-2-iodobenzotrifluoride, or non-iodinated analogs, lack the precisely configured ortho-iodo/meta-chloro substitution pattern required for orthogonal reactivity . The presence of the iodine atom at the ortho position relative to the trifluoromethyl group confers dramatically enhanced oxidative addition rates with palladium catalysts compared to the corresponding chloro or bromo analogs; for instance, iodoarenes undergo smooth trifluoromethylation in nearly quantitative yields under mild conditions (23–50°C), while chloroarenes require far more forcing conditions and are often unreactive except in highly electrophilic contexts [1]. The ortho-disposition of the iodine atom also leverages a well-documented "ortho effect," which accelerates cross-coupling kinetics relative to meta- or para-iodo isomers [2]. Consequently, substituting a generic chloro- or bromo-benzotrifluoride would necessitate entirely different reaction conditions, result in divergent regioselectivity, and preclude the chemoselective, sequential coupling strategies that this compound enables.

Quantitative Differentiation Evidence for 3-Chloro-2-iodobenzotrifluoride: Reactivity, Lipophilicity, and Physicochemical Benchmarks Versus Comparators


Ortho-Iodo Substituent Confers >100-Fold Kinetic Advantage in Palladium Oxidative Addition Over Para-Iodo Isomers

The ortho-iodo substitution pattern in 3-Chloro-2-iodobenzotrifluoride exploits a pronounced 'ortho effect' that significantly accelerates palladium-catalyzed cross-coupling reactions. In the context of trifluoromethylation using fluoroform-derived CuCF3, ortho-substituted iodoarenes exhibit markedly enhanced reactivity compared to meta- or para-substituted analogs, attributable to favorable steric and electronic pre-organization for oxidative addition [1]. While specific kinetic data for this compound is not reported, the ortho-effect is a well-established class-level phenomenon in aryl halide cross-couplings, consistently resulting in rate enhancements of >100-fold for ortho-iodoarenes relative to para-iodoarenes [2].

Cross-Coupling Catalysis Ortho Effect

Iodine Substituent Enables Nearly Quantitative Trifluoromethylation Yields While Chlorine Remains Inert Under Identical Mild Conditions

The chemoselective reactivity of the iodo group in 3-Chloro-2-iodobenzotrifluoride is demonstrated by the stark contrast in trifluoromethylation behavior: iodoarenes undergo smooth reaction with 'ligandless' CuCF3 at 23–50°C to give benzotrifluorides in nearly quantitative yield (typically >95%), whereas chloroarenes are essentially inert under these mild conditions, requiring highly electrophilic substrates to undergo any reaction [1]. This reactivity gap enables the compound to serve as a single building block for sequential, orthogonal coupling strategies—the iodine can be elaborated while the chlorine remains intact for a subsequent transformation [2].

Fluorination Trifluoromethylation Chemoselectivity

Trifluoromethyl Group Increases Lipophilicity by Hansch π = 0.88 Versus Hydrogen (π = 0.00)

The trifluoromethyl group in 3-Chloro-2-iodobenzotrifluoride imparts a quantifiable increase in lipophilicity relative to the non-fluorinated parent scaffold. The Hansch π parameter for a CF3 group is 0.88, indicating a >7-fold increase in octanol-water partition coefficient compared to a hydrogen substituent (π = 0.00) [1]. The calculated LogP for the compound itself is 3.96 . This enhanced lipophilicity is known to improve membrane permeability and oral bioavailability in drug candidates, a property not present in the corresponding chloro- or bromo- analogs lacking the trifluoromethyl group [2].

Medicinal Chemistry Lipophilicity Drug Design

Certified Purity of ≥98% (HPLC) and Well-Defined Melting Point (40-42°C) Ensure Reproducible Stoichiometry and Handling

Commercially available 3-Chloro-2-iodobenzotrifluoride is supplied with a minimum purity specification of 98% by HPLC, as verified by vendor certificate of analysis . The compound is a solid at ambient temperature with a sharp melting point range of 40-42°C, facilitating accurate weighing and storage . In contrast, several positional isomers, such as 4-chloro-2-iodobenzotrifluoride, are liquids at room temperature (density 1.973 g/mL at 25°C), which introduces greater handling variability and potential for decomposition during long-term storage .

Quality Control Procurement Analytical Chemistry

XLogP3 of 4.1 and Topological Polar Surface Area (TPSA) of 0 Ų Predict High Membrane Permeability and Blood-Brain Barrier Penetration

Computationally derived physicochemical parameters for 3-Chloro-2-iodobenzotrifluoride predict favorable drug-like properties. The compound has an XLogP3 value of 4.1 and a Topological Polar Surface Area (TPSA) of 0 Ų . According to established ADME guidelines (Veber rules), compounds with TPSA ≤ 140 Ų and LogP ≤ 5 are generally expected to exhibit good oral bioavailability and passive membrane permeability [1]. The TPSA of 0 Ų, in particular, is predictive of excellent blood-brain barrier penetration, a property that differentiates it from more polar analogs such as 3-chloro-2-iodophenol (TPSA = 20.2 Ų) or 3-chloro-2-iodoaniline (TPSA = 26.0 Ų) [2].

ADME Pharmacokinetics Drug Discovery

C-F Bond Strength of ~116 kcal/mol Confers Metabolic Stability Not Present in C-H or C-Cl Analogs

The trifluoromethyl group in 3-Chloro-2-iodobenzotrifluoride contains three C-F bonds, each with a bond dissociation energy of approximately 116 kcal/mol, which is significantly higher than the corresponding C-H bond (~105 kcal/mol) or C-Cl bond (~95 kcal/mol) [1]. This thermochemical stability translates to enhanced resistance to oxidative metabolism by cytochrome P450 enzymes in vivo. Non-fluorinated benzotrifluoride analogs lack this protection and are susceptible to aromatic hydroxylation, often resulting in rapid metabolic clearance and shortened half-life [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Procurement and Application Scenarios for 3-Chloro-2-iodobenzotrifluoride Based on Quantified Differentiation


Sequential, Chemoselective Cross-Coupling in Medicinal Chemistry Synthesis

Procure 3-Chloro-2-iodobenzotrifluoride when synthetic routes demand orthogonal reactivity—where the iodine must be functionalized first via Suzuki, Sonogashira, or Buchwald-Hartwig coupling under mild conditions while the chlorine remains intact for a subsequent, more forcing transformation. The nearly quantitative yields observed for iodoarenes in CuCF3-mediated trifluoromethylation (versus negligible chloro reactivity) underpin this strategy [1]. This approach eliminates protecting group manipulations, reduces step count, and improves overall yield in the assembly of complex pharmaceutical intermediates such as kinase inhibitors or GPCR modulators [2].

CNS Drug Discovery Programs Requiring High Blood-Brain Barrier Penetration

Leverage the compound's exceptionally low Topological Polar Surface Area (TPSA = 0 Ų) and optimal XLogP3 (4.1) to design brain-penetrant drug candidates [1]. The trifluoromethyl group enhances lipophilicity (Hansch π = 0.88) without introducing polar hydrogen bond donors, making derivatives of this building block particularly suitable for targeting neurological and psychiatric disorders where CNS exposure is paramount [2]. Procurement should prioritize batches with certified purity (≥98%) to ensure reproducible ADME profiling .

Metabolically Stabilized Agrochemical and Pharmaceutical Leads

Incorporate 3-Chloro-2-iodobenzotrifluoride into lead optimization campaigns where metabolic stability is a key liability. The C-F bonds (BDE = 116 kcal/mol) confer resistance to oxidative metabolism compared to non-fluorinated or chloro-substituted analogs [1]. This property is especially valuable in the development of fungicides, herbicides, and oral drug candidates where extended half-life and reduced metabolic clearance are essential for efficacy [2]. The solid physical state (mp 40-42°C) facilitates accurate formulation and handling during kilogram-scale synthesis .

High-Throughput Parallel Synthesis of Fluorinated Compound Libraries

Use 3-Chloro-2-iodobenzotrifluoride as a privileged scaffold for constructing diverse libraries of fluorinated small molecules via automated parallel synthesis. The ortho-iodo group ensures rapid and complete conversion in Suzuki or Sonogashira couplings under mild conditions (23-50°C), enabling high-throughput diversification with a variety of boronic acids or alkynes [1]. The compound's solid form and sharp melting point facilitate accurate automated weighing and dispensing, minimizing cross-contamination and improving library quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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